2-(((6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Description
This compound combines a nicotinonitrile core substituted at the 4- and 6-positions with methyl groups, linked via a methylthio bridge to a 6,7-dihydroxy-2-oxo-2H-chromen-4-yl (coumarin-derived) moiety. The nicotinonitrile core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-9-3-10(2)20-18(13(9)7-19)25-8-11-4-17(23)24-16-6-15(22)14(21)5-12(11)16/h3-6,21-22H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYKBAOOVZMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=CC(=C(C=C23)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many coumarin-based derivatives, which this compound is a part of, have remarkable biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities.
Mode of Action
Coumarin-based compounds are known to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Structural Variations: The target compound is unique due to its coumarin-derived thiol group, which introduces polar hydroxyl groups and a rigid aromatic system. This contrasts with alkyl (e.g., hexyl in 4c) or simple aryl (e.g., benzyl in 3d) substituents in analogues, which prioritize lipophilicity .
Solubility: The coumarin moiety’s hydroxyl groups likely enhance aqueous solubility compared to purely alkyl/arylthio analogues, though this may depend on pH and solvent .
Biological Relevance: Coumarin Derivatives: The 6,7-dihydroxy-2-oxo motif is associated with antioxidant, anti-inflammatory, and antimicrobial activities in coumarin-based drugs. This suggests the target compound may share these properties, unlike analogues with non-polar thiol groups . Nicotinonitrile Analogues: Compounds like 3d and 4c are intermediates for amide derivatives, which are often explored as kinase inhibitors or antimicrobial agents. The target compound’s coumarin linkage may redirect its mechanism toward targeting oxidative stress pathways .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4,6-dimethylnicotinonitrile-thiol intermediate with a brominated coumarin derivative, similar to methods described for benzylthio analogues in . Acid-catalyzed hydrolysis (as in ) is less relevant here due to the stability of the coumarin-lactone system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
